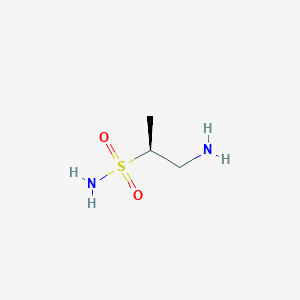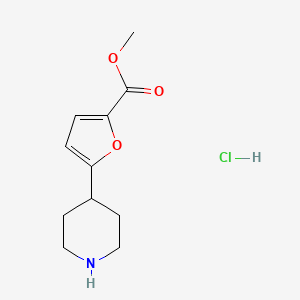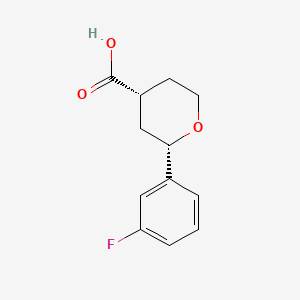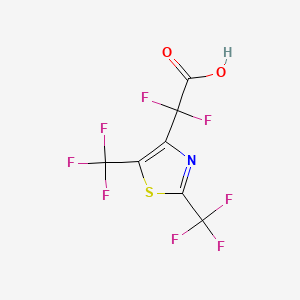![molecular formula C10H12FNO B15319402 1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one CAS No. 152835-92-2](/img/structure/B15319402.png)
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one is an organic compound with the molecular formula C10H12FNO. It is characterized by the presence of a dimethylamino group and a fluorine atom attached to a phenyl ring, which is further connected to an ethanone group.
Méthodes De Préparation
The synthesis of 1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with a fluorinating agent to introduce the fluorine atom at the desired position. This is followed by a Friedel-Crafts acylation reaction to attach the ethanone group. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Analyse Des Réactions Chimiques
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one can be compared with other similar compounds such as:
1-[4-(Dimethylamino)phenyl]ethan-1-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-[4-(Dimethylamino)-3-chlorophenyl]ethan-1-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
1-[4-(Dimethylamino)-3-bromophenyl]ethan-1-one: The presence of a bromine atom can influence the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it valuable for specific applications .
Propriétés
Numéro CAS |
152835-92-2 |
|---|---|
Formule moléculaire |
C10H12FNO |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)-3-fluorophenyl]ethanone |
InChI |
InChI=1S/C10H12FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-6H,1-3H3 |
Clé InChI |
BSWHHYZMMHJMJK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)N(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


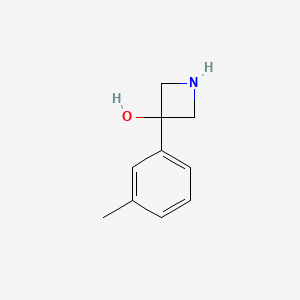
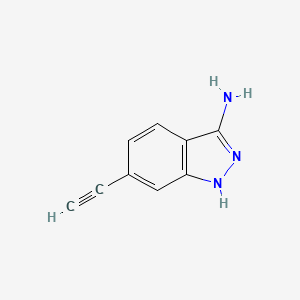
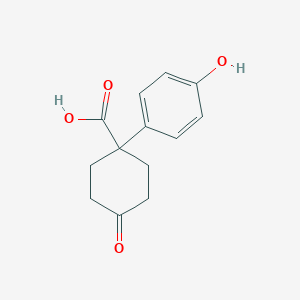
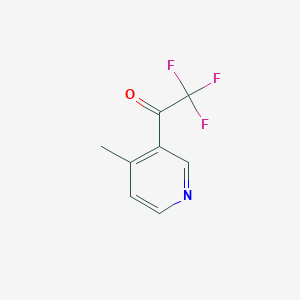
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
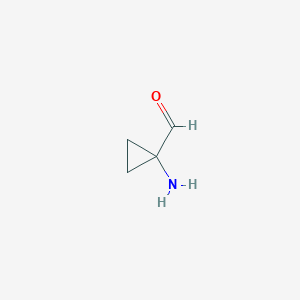
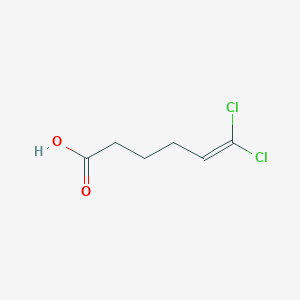

![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
![O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B15319377.png)
